![molecular formula C8H13I B14583702 1-(Iodomethyl)bicyclo[2.2.1]heptane CAS No. 61192-16-3](/img/structure/B14583702.png)
1-(Iodomethyl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Iodomethyl)bicyclo[2.2.1]heptane is a chemical compound that belongs to the bicyclic heptane family. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core with an iodomethyl group attached to one of its carbon atoms. The presence of the iodine atom makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(Iodomethyl)bicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the iodination of bicyclo[2.2.1]heptane derivatives. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodomethyl group. Industrial production methods may involve more scalable approaches, such as continuous flow iodination processes, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-(Iodomethyl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodomethyl group can yield methyl derivatives. Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a suitable catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Iodomethyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(Iodomethyl)bicyclo[2.2.1]heptane exerts its effects is primarily through its reactivity due to the presence of the iodomethyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
1-(Iodomethyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Bromomethylbicyclo[2.2.1]heptane: Similar structure but with a bromine atom instead of iodine.
1-Chloromethylbicyclo[2.2.1]heptane: Contains a chlorine atom in place of iodine.
1-Hydroxymethylbicyclo[2.2.1]heptane: The iodine atom is replaced by a hydroxyl group. The uniqueness of this compound lies in the specific reactivity and properties imparted by the iodine atom, which can influence the compound’s behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
61192-16-3 |
|---|---|
Molekularformel |
C8H13I |
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
1-(iodomethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H13I/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2 |
InChI-Schlüssel |
KBYJVXBMHYMBAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583621.png)
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazin-6-ol](/img/structure/B14583623.png)
![4,4'-[(Benzyloxy)(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14583628.png)
![Bis[(anthracen-9-yl)methyl]diselane](/img/structure/B14583633.png)
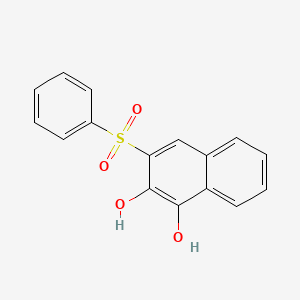
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)

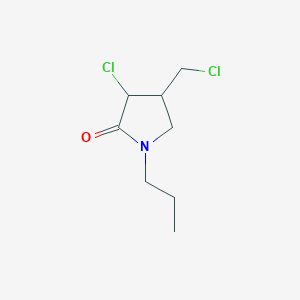
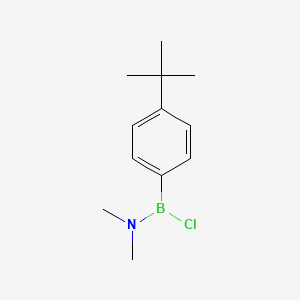
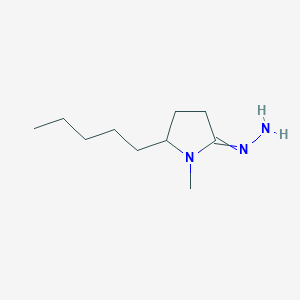
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
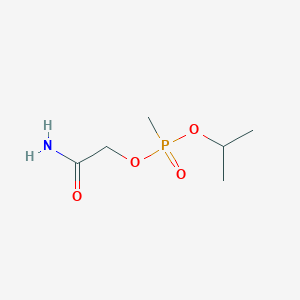
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

